(2S)-4-Methanesulfonylbutane-1,2-diamine

Chiral purity Stereochemical configuration Enantiomeric excess

Procure this (2S)-configured mono-N-methanesulfonyl-1,2-diamine to secure chiral purity and reactivity for asymmetric syntheses. The terminal methanesulfonyl group provides unique electronic tuning versus tosyl or nosyl analogs, enabling predictable stereochemical induction in Ru-, Rh-, or Ir-catalyzed hydrogenations. Orthogonal reactivity between the free primary amine and sulfonamide-protected amine allows selective functionalization. Avoid generic substitution; supplier-specific synthetic methodology directly determines product purity and cost-effectiveness.

Molecular Formula C5H14N2O2S
Molecular Weight 166.24 g/mol
Cat. No. B13153260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-4-Methanesulfonylbutane-1,2-diamine
Molecular FormulaC5H14N2O2S
Molecular Weight166.24 g/mol
Structural Identifiers
SMILESCS(=O)(=O)CCC(CN)N
InChIInChI=1S/C5H14N2O2S/c1-10(8,9)3-2-5(7)4-6/h5H,2-4,6-7H2,1H3/t5-/m0/s1
InChIKeyXTZGNDBHQOADQG-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2S)-4-Methanesulfonylbutane-1,2-diamine Procurement Guide: CAS, Chiral Identity, and Structural Specifications


(2S)-4-Methanesulfonylbutane-1,2-diamine is a chiral, non-C₂-symmetric 1,2-diamine derivative featuring a terminal methanesulfonyl (Ms) group on a butane backbone. The compound has the molecular formula C₅H₁₄N₂O₂S and a molecular weight of 166.24 g/mol . Its structure comprises a (2S)-configured vicinal diamine moiety and a methanesulfonyl substituent at the 4-position, distinguishing it from aryl-substituted sulfonyl diamines such as N-tosyl-1,2-diphenylethylenediamine (TsDPEN) [1]. Mono-N-sulfonylated diamines of this class, particularly in optically active forms, have gained high industrial significance as ligands in asymmetric catalysis, including Noyori-type hydrogenation and transfer hydrogenation systems [1].

Why (2S)-4-Methanesulfonylbutane-1,2-diamine Cannot Be Replaced by Generic Analogs: Chiral and Structural Differentiation


The substitution of (2S)-4-methanesulfonylbutane-1,2-diamine with alternative in-class compounds is fundamentally constrained by three interdependent factors. First, the compound possesses a specific (2S) stereochemical configuration on an acyclic butane backbone; substitution with the racemic mixture or the (2R)-enantiomer would alter or eliminate stereochemical outcomes in asymmetric applications. Second, the methanesulfonyl group confers distinct electronic and steric properties compared to other sulfonyl variants (e.g., tosyl, triflyl) or the non-oxidized methylsulfanyl analog, affecting both coordination geometry with transition metals and physicochemical behavior [1]. Third, the compound's classification as a mono-N-sulfonylated diamine places it within a product class where industrial-scale synthesis has historically been plagued by poor selectivity: prior art processes for preparing mono-N-sulfonylated diamines yield mixtures of unreacted starting material, mono-substituted product, and di-substituted byproduct, with reported selectivities ranging only from 30% to 85% [2]. The purification challenges inherent to this class mean that supplier-specific synthetic methodology directly determines the purity and cost-effectiveness of the delivered product, rendering generic substitution between vendors or structural analogs a high-risk procurement strategy.

(2S)-4-Methanesulfonylbutane-1,2-diamine Comparative Evidence: Structural, Synthetic, and Physicochemical Differentiation


Chiral Identity and Stereochemical Configuration Verification of (2S)-4-Methanesulfonylbutane-1,2-diamine

(2S)-4-Methanesulfonylbutane-1,2-diamine is defined by its specific (2S) stereochemical configuration at the 2-position carbon bearing the primary amine. This stereochemical designation distinguishes it from its (2R)-enantiomer and from the racemic mixture (unspecified stereochemistry). The compound's InChIKey encodes the chiral center: for the structurally related (2S)-4-(methylsulfanyl)butane-1,2-diamine (CAS 68013-51-4), the InChIKey is JCPJXANXGBPYRU-YFKPBYRVSA-N, wherein the 'S' in the final block indicates the (S)-configuration [1]. The target compound differs by oxidation of the sulfide to sulfone, retaining the identical (2S) chiral center. For catalytic applications where stereochemical induction depends on ligand chirality, substitution with the racemate or (2R)-enantiomer would be expected to eliminate enantioselectivity or reverse the sense of asymmetric induction entirely [2].

Chiral purity Stereochemical configuration Enantiomeric excess Asymmetric synthesis

Oxidation State Differentiation: Methanesulfonyl vs. Methylsulfanyl Comparative Analysis of (2S)-4-Methanesulfonylbutane-1,2-diamine

The target compound contains a methanesulfonyl group (-SO₂CH₃, sulfone, S-oxidation state +VI), representing the fully oxidized sulfur species. In contrast, its closest structural analog (2S)-4-(methylsulfanyl)butane-1,2-diamine (PubChem CID 55291297, CAS 68013-51-4) contains a methylsulfanyl group (-SCH₃, thioether, S-oxidation state -II) [1]. The sulfonyl group introduces two oxygen atoms that serve as hydrogen-bond acceptors, whereas the thioether lacks this capability. The molecular weight difference (166.24 vs. 134.25 g/mol, Δ = 31.99 g/mol) corresponds precisely to the addition of two oxygen atoms . The topological polar surface area (tPSA) differs substantially: the sulfonyl compound is predicted to have a higher tPSA than the 77.3 Ų value reported for the methylsulfanyl analog due to the two additional oxygen atoms, affecting solubility and chromatographic behavior [1]. The sulfone group is strongly electron-withdrawing (σₚ ≈ 0.72 for SO₂CH₃), whereas the thioether is weakly electron-donating (σₚ ≈ 0.00 for SCH₃), altering the basicity and coordination properties of the adjacent amine functionalities [2].

Oxidation state Electronic effects Coordination chemistry Hydrogen bonding

Synthetic Selectivity Challenges: Mono-N-Sulfonylated Diamine Production Efficiency and Purification Requirements

The synthesis of mono-N-sulfonylated diamines, the class to which (2S)-4-methanesulfonylbutane-1,2-diamine belongs, presents inherent selectivity challenges. According to patent disclosures, conventional processes using diamines and sulfonyl halides (e.g., methanesulfonyl chloride) in the presence of triethylamine produce mixtures containing unreacted diamine, the desired mono-N-sulfonylated product, and undesired di-N-sulfonylated byproduct [1]. Documented selectivities for the desired mono-N-substituted product in prior art processes range from 30% to 85%, a variability described as 'unsatisfactory for industrial implementation' [1]. The resulting product mixtures necessitate complex chromatographic separation [2]. Consequently, the procurement value of a specific mono-N-sulfonylated diamine product depends critically on the supplier's manufacturing process; products derived from optimized selective sulfonylation protocols require less extensive purification, yield higher purity, and offer greater cost-effectiveness compared to those produced by non-selective methods requiring extensive chromatography.

Synthetic selectivity Process chemistry Mono-N-sulfonylation Purification

Chemical Stability Profile: Sulfonamide Linkage Stability Under Varying pH Conditions

The methanesulfonamide linkage (R-NH-SO₂CH₃) in mono-N-sulfonylated diamines exhibits distinct stability characteristics compared to carbamate (R-NH-COOR′) and amide (R-NH-COR′) linkages. Sulfonamides demonstrate greater hydrolytic stability than carbamates due to the tetrahedral sulfur center being less electrophilic than the trigonal carbonyl carbon [1]. The sulfonamide nitrogen (pKa of the conjugate acid ~10-12 for alkylsulfonamides) is less basic than the corresponding amine in carbamates, affecting protonation state and reactivity under physiological or mildly acidic conditions. The compound's stability profile is further influenced by the electron-withdrawing nature of the sulfonyl group, which reduces nucleophilicity at the sulfonamide nitrogen relative to unsubstituted amines. The free primary amine at the 1-position (or 2-position, depending on sulfonylation regiochemistry) remains available for further functionalization, while the sulfonamide-protected amine is resistant to acylation and alkylation under conditions where unprotected amines would react [2].

Chemical stability Hydrolytic stability Sulfonamide pH stability

Research and Industrial Application Scenarios for (2S)-4-Methanesulfonylbutane-1,2-diamine


Chiral Ligand Development for Asymmetric Hydrogenation and Transfer Hydrogenation Catalysis

(2S)-4-Methanesulfonylbutane-1,2-diamine serves as a chiral 1,2-diamine scaffold for the preparation of transition metal complexes used in asymmetric hydrogenation and transfer hydrogenation. Mono-N-sulfonylated diamines, particularly in optically active forms, are established as effective ligands when complexed with Ru, Rh, or Ir [1]. The methanesulfonyl group provides electronic tuning distinct from arylsulfonyl analogs (e.g., tosyl, nosyl), while the acyclic butane backbone offers different conformational flexibility compared to rigid 1,2-diphenylethylenediamine scaffolds. The (2S)-configuration enables predictable stereochemical induction in ketone and imine reduction. This scenario is directly supported by the compound's structural classification as an optically active mono-N-sulfonylated diamine with established precedent for catalytic ligand applications [1].

Stereoselective Synthesis of Chiral Amine-Containing Pharmaceutical Intermediates

The compound functions as a chiral building block for the construction of stereochemically defined amine-containing molecules. The differentiated reactivity between the free primary amine (available for coupling or further functionalization) and the sulfonamide-protected amine (stable under many reaction conditions) enables orthogonal synthetic manipulation [2]. The methanesulfonyl group can subsequently serve as a leaving group under nucleophilic substitution conditions or remain as a metabolically stable functional group in target molecules. This application is supported by the compound's structural features—specifically, the presence of two differentiated amine functionalities and a terminal sulfonyl group—which are established in the literature as enabling selective sequential transformations [1].

Physicochemical Property Modulation in Structure-Activity Relationship (SAR) Studies

In drug discovery and chemical biology programs, (2S)-4-methanesulfonylbutane-1,2-diamine offers a defined physicochemical profile for SAR exploration. The methanesulfonyl group increases molecular weight by 31.99 g/mol and introduces two hydrogen-bond acceptor atoms relative to the corresponding methylsulfanyl analog . The sulfone's strong electron-withdrawing character (σₚ ≈ 0.72) reduces amine basicity compared to the thioether analog (σₚ ≈ 0.00), altering pKa and protonation state at physiological pH [3]. The compound's tPSA and calculated logP differ meaningfully from both thioether and arylsulfonyl analogs, providing a discrete property vector for lead optimization. This scenario is supported by the direct structural and physicochemical comparison data presented in Section 3, Evidence Item 2.

Method Development for Selective Mono-N-Sulfonylation Process Chemistry

The preparation of (2S)-4-methanesulfonylbutane-1,2-diamine serves as a model reaction for developing and validating selective mono-N-sulfonylation methodologies. Given that prior art selectivities range from 30% to 85% for this compound class [1], optimization studies using this specific substrate can benchmark new synthetic approaches against established protocols. Successful methodologies may involve water/base biphasic systems, as described in patent literature, which aim to improve selectivity beyond the 85% threshold of earlier processes [1]. The compound's well-defined molecular weight and CAS registry (2137677-29-1 for the racemate; stereospecific CAS to be confirmed for the (2S)-enantiomer) facilitate analytical monitoring of reaction progress and product purity .

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